Silver sulfathiazole

Description

The exact mass of the compound Sulfathiazole silver is 360.91089 g/mol and the complexity rating of the compound is 320. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

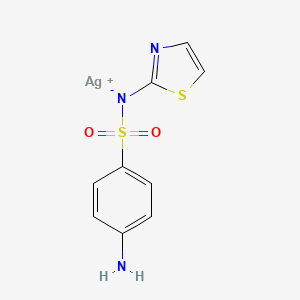

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N3O2S2.Ag/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOKOYXTYACSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8AgN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24342-30-1 | |

| Record name | Silver sulfathiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFATHIAZOLE SILVER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG8Z82ZC56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Silver Sulfathiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver sulfathiazole (B1682510) (AgST) is a silver-containing sulfonamide antimicrobial agent with significant interest in topical applications for wound care, particularly in burn treatment. Its efficacy stems from the synergistic action of silver ions, which exhibit broad-spectrum antimicrobial activity, and sulfathiazole, a competitive inhibitor of bacterial folic acid synthesis. This technical guide provides a comprehensive overview of the synthesis and characterization of silver sulfathiazole, offering detailed experimental protocols and structured data for researchers and drug development professionals. The methodologies covered include chemical synthesis, and a suite of analytical techniques for thorough physicochemical characterization, such as Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible (UV-Vis) spectroscopy, thermal analysis (TGA/DSC), X-ray diffraction (XRD), and scanning electron microscopy (SEM).

Synthesis of this compound

The synthesis of this compound is primarily achieved through a precipitation reaction involving a soluble silver salt, typically silver nitrate (B79036), and a soluble salt of sulfathiazole, such as sodium sulfathiazole.[1] An alternative approach involves an electrochemical method utilizing a sacrificial silver anode.[2]

Chemical Precipitation

This is the most common laboratory-scale method for producing this compound.[1] It relies on the low aqueous solubility of the final product.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of sodium sulfathiazole. The concentration will depend on the desired yield and batch size.

-

Prepare an equimolar aqueous solution of silver nitrate.

-

-

Reaction:

-

Slowly add the silver nitrate solution to the sodium sulfathiazole solution with constant stirring. The reaction should be carried out in the dark to prevent the photoreduction of silver ions.

-

A white precipitate of this compound will form immediately.[1]

-

-

Isolation and Purification:

-

Continue stirring for a predetermined period to ensure complete reaction.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and by-products.

-

Dry the purified this compound powder in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.[3]

-

Electrochemical Synthesis

Electrochemical synthesis offers a "green" alternative by avoiding the use of nitrate salts.[2]

Experimental Protocol:

-

Electrochemical Cell Setup:

-

Utilize a two-electrode cell with a sacrificial silver rod as the anode and a stainless steel plate as the cathode.[2]

-

The anode compartment contains an aqueous solution of sulfadiazine (B1682646) and a supporting electrolyte like sodium nitrate.[2]

-

The cathode compartment contains a dilute acid solution (e.g., nitric acid).[2]

-

-

Galvanostatic Synthesis:

-

Product Collection:

-

The silver sulfadiazine precipitates in the anode compartment.

-

Collect, wash, and dry the product as described in the chemical precipitation method.

-

Physicochemical Characterization

A thorough characterization of synthesized this compound is crucial to confirm its identity, purity, and physical properties. The following are standard analytical techniques employed for this purpose.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the silver ion with the sulfathiazole molecule.[6]

Experimental Protocol:

-

Sample Preparation: Mix a small amount of the dried this compound powder with potassium bromide (KBr) and press the mixture into a thin pellet.[1]

-

Data Acquisition: Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Interpretation: Compare the spectrum of this compound with that of sulfathiazole. Key changes to look for include shifts in the vibrational frequencies of the sulfonamide and thiazole (B1198619) ring groups, indicating coordination with the silver ion.[6]

| Functional Group | Sulfathiazole (cm⁻¹) (Typical) | This compound (cm⁻¹) (Typical) | Interpretation |

| N-H (aniline) | 3400-3300 | 3400-3300 | Unchanged, indicating non-involvement in coordination. |

| S=O (sulfonamide) | 1350-1300, 1160-1120 | Shifts observed | Coordination of Ag+ to the sulfonamide group.[6] |

| C=N (thiazole ring) | ~1600 | Shifts observed | Potential involvement of the thiazole nitrogen in coordination.[6] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for characterizing the electronic transitions within the sulfadiazine moiety.[1]

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent in which it is soluble (e.g., an ammoniacal solution) to obtain a known concentration.[7]

-

Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-500 nm.[8]

-

Data Interpretation: The spectrum will show characteristic absorption peaks for the sulfadiazine part of the molecule. A broad absorbance peak around 405-410 nm has been reported for this compound in solution.[8]

| Parameter | Value |

| λmax (in ammoniacal solution) | ~254 nm[7] |

| λmax (in solution) | ~405-410 nm (broad)[8] |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[9]

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) into an appropriate crucible (e.g., aluminum or platinum).[9]

-

Data Acquisition:

-

Data Interpretation:

| Thermal Property | Typical Value | Reference |

| Melting Point (DSC) | ~262°C (with decomposition) | [9] |

| Decomposition Temperature (TGA, Tmax) | ~274-277°C | [9][10] |

X-Ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the this compound powder.[11]

Experimental Protocol:

-

Sample Preparation: Mount the finely ground powder sample on a sample holder.

-

Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).[11]

-

Data Interpretation: The resulting diffraction pattern is a fingerprint of the crystalline structure. The presence of sharp peaks indicates a crystalline material.[12] A reduction in peak intensity can suggest a more amorphous state.[11]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the synthesized this compound.[13]

Experimental Protocol:

-

Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive adhesive tape. Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

-

Imaging: Scan the sample with a high-energy electron beam and collect the secondary electrons to generate a topographical image.

-

Data Interpretation: The micrographs will reveal the shape, size, and surface features of the this compound particles.

Mechanism of Antimicrobial Action

The antimicrobial effect of this compound is a dual-action mechanism resulting from its two components.[14]

-

Silver Ions (Ag+): The compound slowly releases silver ions in the presence of wound exudate.[15] These ions have a broad spectrum of antimicrobial activity. They bind to bacterial cell walls and membranes, disrupting their integrity and function.[16] Silver ions can also penetrate the cell and interfere with essential cellular processes, including DNA replication and enzyme activity, ultimately leading to cell death.[14]

-

Sulfathiazole: This sulfonamide antibiotic acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[17] DHPS is essential for the synthesis of folic acid, a vital component for the production of nucleic acids (DNA and RNA).[17] By blocking folic acid synthesis, sulfathiazole inhibits bacterial growth and replication (bacteriostatic effect).[17]

The combination of these two mechanisms provides a synergistic antimicrobial effect.[14]

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Antimicrobial Mechanism of Action

Caption: Dual mechanism of antimicrobial action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Green electrochemical synthesis of silver sulfadiazine microcrystals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical Characterization of Silver Sulfadiazine in Polymeric Wound Dressings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]

- 15. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]

- 16. Articles [globalrx.com]

- 17. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

mechanism of action of silver sulfathiazole in bacteria

An In-depth Technical Guide on the Mechanism of Action of Silver Sulfathiazole (B1682510) in Bacteria

Abstract

Silver sulfathiazole is a topical antimicrobial agent that combines the bacteriostatic properties of a sulfonamide antibiotic, sulfathiazole, with the bactericidal activity of silver. This guide elucidates the multifaceted mechanism of action of this compound against bacteria, detailing the independent and synergistic actions of its constituent components. Sulfathiazole acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth. Silver ions exert a broader, more lethal effect by disrupting the cell membrane and wall, inactivating critical enzymes through binding to sulfhydryl groups, interfering with DNA replication and transcription, and inducing the production of reactive oxygen species (ROS). The synergy between silver and sulfathiazole enhances its antimicrobial efficacy. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound has been a cornerstone in the topical treatment of burn wounds for decades, prized for its broad-spectrum antimicrobial activity and ability to prevent sepsis. Its efficacy stems from the combined action of silver and the sulfonamide antibiotic, sulfathiazole. While the individual mechanisms of these components are well-understood, their synergistic interaction provides a potent defense against a wide range of Gram-positive and Gram-negative bacteria. This guide delves into the molecular underpinnings of this compound's antimicrobial action.

Mechanism of Action of Individual Components

Sulfathiazole: Inhibition of Folic Acid Synthesis

Sulfathiazole is a member of the sulfonamide class of antibiotics and functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] Bacteria synthesize their own folic acid, a crucial precursor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[1] Humans, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective toxicity against bacteria.[1]

Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2] By mimicking PABA, sulfathiazole binds to the active site of DHPS, preventing the synthesis of dihydropteroate.[2] This blockage of the folic acid pathway ultimately leads to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect, where bacterial growth is inhibited rather than the bacteria being killed outright.[1][3]

References

In-Depth Technical Guide to the Physicochemical Properties of Silver Sulfathiazole Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of silver sulfathiazole (B1682510) powder. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

Silver sulfathiazole is a white or slightly yellowish-white crystalline powder.[1] It is a silver salt of the sulfonamide antibiotic, sulfathiazole.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of sulfathiazole and its silver salt. Data for sulfathiazole is included for comparative purposes, as it is the active moiety responsible for the antibacterial action by inhibiting folic acid synthesis.

| Property | Value (this compound) | Reference(s) |

| Molecular Formula | C₉H₈AgN₃O₂S₂ | [2] |

| Molecular Weight | 362.2 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | Approximately 275°C (with decomposition) | [4] |

| Property | Value (Sulfathiazole) | Reference(s) |

| Molecular Formula | C₉H₉N₃O₂S₂ | [1] |

| Molecular Weight | 255.32 g/mol | [5] |

| Appearance | White crystalline powder. Exists in dimorphous forms: Form I (prismatic rods) and Form II (six-sided plates and prisms). | [1] |

| Melting Point | Form I: ~202°C; Form II: ~175°C | [6] |

| Solubility | - Water: 60 mg/100 mL at 26°C (pH 6.03) - Alcohol: 525 mg/100 mL at 26°C - Practically insoluble in chloroform (B151607) and ether. - Soluble in acetone, dilute mineral acids, and solutions of alkali hydroxides. | [1][6] |

| pKa | pKa1 = 2.2; pKa2 = 7.24 | [6] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound powder.

Solubility Determination

Objective: To determine the solubility of this compound powder in various solvents.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered through a fine-pore membrane filter to remove any undissolved solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of this compound powder.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound powder (typically 1-5 mg) is placed in an aluminum DSC pan.

-

Instrumentation: A differential scanning calorimeter is used for the analysis.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[7]

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The instrument also records any other thermal events, such as decomposition.[7]

Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of this compound powder.

Methodology:

-

Sample Dispersion: A representative sample of the powder is dispersed in a suitable medium (liquid or air) to ensure individual particles are measured. For wet dispersion, a non-solvent for this compound is used, and the suspension may be sonicated to break up agglomerates.

-

Instrumentation: A laser diffraction particle size analyzer is employed.

-

Measurement: The dispersed sample is passed through a laser beam. The particles scatter the light at angles that are inversely proportional to their size. Detectors measure the scattered light intensity at various angles.[8]

-

Data Analysis: The instrument's software calculates the particle size distribution based on the light scattering pattern, typically using the Mie or Fraunhofer theory. The results are often reported as D10, D50 (median), and D90 values.

X-ray Powder Diffraction (XRD) for Crystal Structure Analysis

Objective: To analyze the crystalline structure of this compound powder.

Methodology:

-

Sample Preparation: A thin layer of the powder is uniformly packed into a sample holder.

-

Instrumentation: An X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is used.

-

Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range (e.g., 3-60°) with a defined step size and time per step.[9]

-

Data Analysis: The resulting diffraction pattern, with its characteristic peaks, provides information about the crystal lattice and can be used to identify the crystalline form of the substance.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: A small amount of the powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory where the powder is placed in direct contact with the ATR crystal.[11]

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Collection: The sample is exposed to infrared radiation, and the instrument measures the absorption of IR radiation at different wavenumbers.

-

Data Analysis: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule, allowing for its identification and characterization.

Visualizations

Mechanism of Action: Signaling Pathways

The antibacterial action of this compound is a dual mechanism, leveraging the properties of both the silver ion and the sulfathiazole moiety.

The silver ions released from the compound exert a multi-targeted attack on bacterial cells.

Caption: Mechanism of silver ion action on a bacterial cell.

The sulfathiazole component acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Caption: Inhibition of folic acid synthesis by sulfathiazole.

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical powder like this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding the mechanisms of antimicrobial actions by silver ions [cleanroomtechnology.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. labinsights.nl [labinsights.nl]

- 5. cphi-online.com [cphi-online.com]

- 6. e-lactancia.org [e-lactancia.org]

- 7. mdpi.com [mdpi.com]

- 8. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Modulating the crystalline forms of silver–sulfadiazine complexes by mechanochemistry - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00572H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

The Dawn of a Burn Care Revolution: Early Studies and Discovery of Silver Sulfathiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery and subsequent development of silver sulfathiazole (B1682510), later more commonly known as silver sulfadiazine (B1682646), marked a pivotal moment in the clinical management of burn wounds. This whitepaper provides a detailed technical overview of the seminal early studies that led to its establishment as a frontline antimicrobial agent for burn care. We will delve into the initial synthesis, the pioneering in vitro microbiological assessments, and the early clinical application protocols, offering a comprehensive resource for researchers and professionals in drug development. The information presented herein is meticulously compiled from the foundational publications of the late 1960s and early 1970s.

The Genesis of Silver Sulfathiazole: A Rediscovery for a Critical Need

While the synthesis of silver sulfadiazine was first described in the 1940s, its profound therapeutic potential for burn victims was not realized until the dedicated research of Dr. Charles L. Fox, Jr. in the 1960s.[1] At a time when bacterial infections, particularly from Pseudomonas aeruginosa, were a leading cause of mortality in burn patients, Dr. Fox sought a topical agent with broad-spectrum antimicrobial activity and low host toxicity. His work revisited the concept of combining the antibacterial properties of sulfonamides with the antimicrobial power of silver. This led to the investigation of silver sulfadiazine as a novel topical therapy for the prevention of burn wound sepsis.[1]

Synthesis of this compound: The Early Method

The initial synthesis of this compound, as utilized in the early studies, was a straightforward precipitation reaction. The process involved the reaction of sodium sulfadiazine with silver nitrate (B79036) in an aqueous solution.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium Sulfadiazine

-

Silver Nitrate (AgNO₃)

-

Purified Water

Procedure:

-

A solution of sodium sulfadiazine was prepared by dissolving the compound in purified water.

-

A separate aqueous solution of silver nitrate was also prepared.

-

The silver nitrate solution was then slowly added to the sodium sulfadiazine solution while stirring continuously.

-

The immediate formation of a white precipitate, silver sulfadiazine, was observed.

-

The reaction mixture was allowed to stand to ensure complete precipitation.

-

The precipitate was then collected by filtration.

-

The collected silver sulfadiazine was washed with purified water to remove any unreacted starting materials and soluble byproducts.

-

The final product was dried to yield a fine, white powder.

Note: While specific concentrations and temperatures were not always detailed in the earliest publications, the fundamental principle of this precipitation reaction formed the basis for the production of silver sulfadiazine for initial testing.

Early In Vitro Antibacterial Studies

The initial validation of this compound's potential as a topical antimicrobial agent came from extensive in vitro studies. A landmark paper by Carr, Wlodkowski, and Rosenkranz in 1973 detailed the susceptibility testing of a large number of bacterial isolates to silver sulfadiazine.[2]

Experimental Protocol: In Vitro Susceptibility Testing (Broth Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.

Materials:

-

Silver Sulfadiazine

-

Trypticase soy broth

-

Bacterial isolates

-

Sterile test tubes

-

Incubator

Procedure:

-

A stock solution of silver sulfadiazine was prepared.

-

Serial twofold dilutions of the silver sulfadiazine stock solution were made in Trypticase soy broth in a series of sterile test tubes.

-

Each tube was then inoculated with a standardized suspension of the test bacterial isolate.

-

A control tube containing only the broth and the bacterial inoculum (without silver sulfadiazine) was included for each isolate to ensure bacterial viability.

-

The tubes were incubated under appropriate conditions for the specific bacterial species (typically 37°C for 18-24 hours).

-

Following incubation, the tubes were visually inspected for turbidity.

-

The MIC was determined as the lowest concentration of silver sulfadiazine that completely inhibited visible growth of the bacteria.

Quantitative Data: In Vitro Susceptibility of Bacterial Isolates

The early studies demonstrated the broad-spectrum activity of this compound against a wide range of Gram-positive and Gram-negative bacteria, including isolates resistant to other antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for various bacterial species as reported in early publications.

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | Not specified | 50 | [1] |

| Staphylococcus aureus | Not specified | 50 | [1] |

| Escherichia coli | Not specified | 50 | [1] |

| Klebsiella sp. | Not specified | 50 | [1] |

| Enterobacter sp. | Not specified | 50 | [1] |

| Proteus sp. | Not specified | 50 | [1] |

| Various Gram-positive and Gram-negative bacteria | 657 | Generally ≤ 100 | [2] |

Note: The data from Fox (1968) indicated that a concentration of 50 µg/mL was effective against the tested strains. The study by Carr et al. (1973) provided a broader overview, stating that all 657 isolates were inhibited at concentrations of 100 µg/mL or less.

Early Clinical Application in Burn Wound Therapy

Following the promising in vitro results, Dr. Fox and his colleagues initiated clinical trials to evaluate the efficacy and safety of topical this compound in burn patients. Their findings, published in 1968 and 1969, laid the groundwork for its widespread adoption in burn care.[1][3]

Experimental Protocol: Topical Application of Silver Sulfadiazine Cream

Objective: To prevent and control burn wound sepsis, particularly from Pseudomonas aeruginosa, in patients with second and third-degree burns.

Formulation:

-

A 1% cream of silver sulfadiazine in a water-miscible base.

Procedure:

-

The burn wound was cleansed to remove debris and any loose, non-viable tissue.

-

A layer of 1% silver sulfadiazine cream, approximately 1/16 inch thick, was applied directly to the entire burn surface using a sterile gloved hand or a sterile tongue depressor.

-

The wound could then be left open (exposure method) or covered with a light dressing.

-

The cream was reapplied once or twice daily, or as needed, to maintain a continuous layer over the wound. Reapplication was typically preceded by gentle cleansing of the wound to remove the previous layer of cream and any wound exudate.

-

Treatment was continued until the burn wound had healed or was ready for skin grafting.

Proposed Mechanism of Action in Early Studies

The early understanding of this compound's mechanism of action centered on the slow and sustained release of silver ions at the wound site. It was proposed that the compound acts as a reservoir for silver, which is the primary bactericidal component. The sulfadiazine moiety was thought to contribute to the overall antimicrobial effect, although its role was considered secondary to that of silver. The silver ions were believed to exert their effect by binding to various components of the bacterial cell, including proteins and nucleic acids, thereby disrupting essential cellular functions and leading to cell death.

Conclusion

The early studies on this compound, spearheaded by the pioneering work of Charles L. Fox, Jr., represent a landmark in the history of burn care. The straightforward synthesis, coupled with compelling in vitro evidence of broad-spectrum antibacterial activity and successful clinical application, rapidly established this compound as an indispensable tool in preventing life-threatening infections in burn patients. This technical guide has provided a detailed retrospective of these foundational studies, offering valuable insights for today's researchers and drug development professionals. The principles of topical antimicrobial therapy established through the discovery and development of this compound continue to influence the management of complex wounds and the search for novel anti-infective agents.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Silver Sulfathiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of silver sulfathiazole (B1682510), a compound of significant interest in the development of antimicrobial agents. This document details the experimental protocols for its synthesis and structural analysis, presents its known crystallographic data, and illustrates its mechanism of action and the workflow for its characterization.

Introduction

Silver sulfathiazole (AgC₉H₈N₃O₂S₂) is a metal-drug complex that combines the broad-spectrum antimicrobial properties of silver ions with the bacteriostatic action of the sulfonamide antibiotic, sulfathiazole.[1] The efficacy and bioavailability of such compounds are intrinsically linked to their solid-state structure. Understanding the crystal structure of this compound is therefore crucial for rational drug design, formulation development, and ensuring optimal therapeutic outcomes.

Spectroscopic evidence, including ¹H and ¹⁵N NMR as well as IR spectroscopy, indicates that the sulfathiazole ligand coordinates to the silver(I) ion through the nitrogen atom of the sulfonamide group and also involves the 5-membered N-heterocyclic ring.[1] Structural analysis has revealed that this compound forms a dimeric structure, with the silver atoms acting as bridges between two sulfathiazole ligands.[1][2] This guide synthesizes the available data on this dimeric complex.

Quantitative Crystal Structure Data

The crystal structure of the this compound (Ag-SFT) complex was determined from X-ray powder diffraction (XRPD) data. The following tables summarize the key crystallographic parameters.

Table 1: Crystal Data and Structure Refinement Details for this compound.

| Parameter | Value |

| Empirical Formula | C₉H₈AgN₃O₂S₂ |

| Formula Weight | 362.18 g/mol |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | a = Data not available in search results Åb = Data not available in search results Åc = Data not available in search results Åα = Data not available in search results °β = Data not available in search results °γ = Data not available in search results ° |

| Volume | Data not available in search results ų |

| Z | Data not available in search results |

| Density (calculated) | Data not available in search results g/cm³ |

| Radiation | Data not available in search results (e.g., Mo Kα) |

| Temperature | Data not available in search results K |

| R-factors (Rint, R1, wR2) | Data not available in search results |

Note: The definitive quantitative data for the this compound crystal structure is reported in the publication "Silver complexes with sulfathiazole and sulfamethoxazole: Synthesis, spectroscopic characterization, crystal structure and antibacterial assays" (Polyhedron, 2015, 85, 437-444), which was not fully accessible in the conducted search.[1][3][4]

Table 2: Selected Bond Lengths and Angles for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

| Ag - N(sulfonamide) | Data not available in search results |

| Ag - N(thiazole) | Data not available in search results |

| Ag - O(sulfonyl) | Data not available in search results |

| Ag - Ag | Data not available in search results |

| N - Ag - N | Data not available in search results |

| N - Ag - O | Data not available in search results |

Note: The coordination of the silver ion involves the sulfonamide nitrogen, the thiazole (B1198619) ring nitrogen, and potentially sulfonyl oxygen atoms, resulting in a dimeric structure. Specific bond lengths and angles are detailed in the aforementioned Polyhedron journal article.[1]

Experimental Protocols

Synthesis of this compound Crystals

The synthesis of this compound is achieved through a precipitation reaction involving silver nitrate (B79036) and sulfathiazole.[5]

Materials:

-

Sulfathiazole (C₉H₉N₃O₂S₂)

-

Silver Nitrate (AgNO₃)

-

Deionized Water

-

Ammonium (B1175870) Hydroxide (B78521) (optional, for pH adjustment)

Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of sulfathiazole. Due to its limited water solubility, gentle heating to approximately 60°C and/or the addition of a minimal amount of ammonium hydroxide to deprotonate the sulfonamide can aid dissolution.

-

Prepare a separate aqueous solution of silver nitrate of an equimolar concentration.

-

-

Reaction:

-

Slowly add the silver nitrate solution dropwise to the warm sulfathiazole solution while stirring continuously.

-

A precipitate of this compound will form immediately.

-

Maintain the temperature at 60°C and continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.[5]

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with deionized water and then ethanol to remove any unreacted starting materials and soluble byproducts.

-

-

Drying and Storage:

-

Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).

-

Store the final product protected from light, as silver compounds can be light-sensitive.

-

Crystal Structure Determination by X-ray Powder Diffraction (XRPD)

The crystal structure of the synthesized this compound powder was elucidated using XRPD.

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source.

-

Sample holder (e.g., zero-background silicon wafer).

-

Data collection and analysis software (for Rietveld refinement).

Protocol:

-

Sample Preparation:

-

Finely grind the dried this compound powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Carefully pack the powder into the sample holder, ensuring a flat and smooth surface level with the holder's rim.

-

-

Data Collection:

-

Place the sample holder into the diffractometer.

-

Set the data collection parameters. A typical scan might range from 5° to 70° in 2θ with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Initiate the X-ray source and begin the diffraction scan.

-

-

Data Analysis and Structure Solution:

-

Process the raw diffraction data to obtain a diffractogram (Intensity vs. 2θ).

-

Index the diffraction peaks to determine the unit cell parameters and crystal system.

-

Use direct methods or model-based approaches (e.g., using a structurally related compound as a starting model) to solve the phase problem and obtain an initial structural model.

-

Perform Rietveld refinement to refine the atomic positions, lattice parameters, and other structural details until the calculated diffraction pattern shows the best possible fit to the experimental data.

-

Visualizations

Antibacterial Mechanism of Action

The antibacterial action of this compound is a dual-front attack on bacterial cells, leveraging the properties of both its silver and sulfathiazole components.

Caption: Proposed antibacterial mechanism of this compound.

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of this compound follows a logical and systematic workflow from synthesis to final structural validation.

Caption: Experimental workflow for this compound structure analysis.

References

Spectroscopic Characterization of Silver Sulfathiazole Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize silver sulfathiazole (B1682510) (AgST) complexes. The coordination of silver(I) with sulfathiazole, a well-known sulfonamide antibiotic, results in complexes with enhanced antimicrobial properties. Understanding the structural and electronic properties of these complexes is crucial for their development as therapeutic agents. This document outlines the key spectroscopic techniques employed for their characterization, summarizes quantitative data from various studies, and provides generalized experimental protocols.

Core Concepts in Silver Sulfathiazole Complexation

This compound complexes typically exhibit a 1:1 metal-to-ligand stoichiometry.[1][2] Spectroscopic evidence from various analytical techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, consistently indicates that the silver ion coordinates with the sulfathiazole ligand through the nitrogen atom of the sulfonamide group and the nitrogen atom of the five-membered thiazole (B1198619) ring.[1][2][3] This coordination leads to distinct changes in the spectral properties of the ligand, providing a basis for detailed structural elucidation.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and spectroscopic analysis of this compound complexes, based on protocols described in the scientific literature.

Synthesis of this compound Complex

A common method for the synthesis of this compound involves the reaction of silver nitrate (B79036) with sulfathiazole in an aqueous solution.[4]

Materials:

-

Sulfathiazole

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Ammonia (B1221849) solution (optional, for recrystallization)[5]

Procedure:

-

Dissolve sulfathiazole in a suitable volume of heated deionized water (e.g., at 60°C).[4]

-

Separately, prepare an aqueous solution of silver nitrate.

-

Slowly add the silver nitrate solution to the sulfathiazole solution with constant stirring.

-

A precipitate of the this compound complex will form.

-

The precipitate is then filtered, washed with deionized water, and dried.

-

Recrystallization can be performed from an ammonia solution to obtain a purer product.[5]

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination sites of the sulfathiazole ligand to the silver ion. The analysis is typically performed on solid samples prepared as potassium bromide (KBr) pellets.[5]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

-

Thoroughly mix a small amount of the dried this compound complex with dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Compare the spectrum of the complex with that of the free sulfathiazole ligand to identify shifts in the vibrational frequencies of the functional groups involved in coordination.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁵N NMR spectroscopy provide detailed information about the structure of the complex in solution. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for NMR analysis of this compound complexes.[5]

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Dissolve a sample of the this compound complex in DMSO-d₆ containing an internal standard (e.g., tetramethylsilane, TMS).[5]

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

-

Analyze the chemical shifts and coupling constants, comparing them to the spectra of the free ligand to determine the effects of silver coordination.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the complex and can provide information about its formation and stability in solution.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare solutions of the this compound complex in a suitable solvent (e.g., dimethyl sulfoxide).

-

Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

-

The appearance of new absorption bands or shifts in the bands of the free ligand can indicate complex formation.

2.2.4. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the composition of the this compound complex. Electrospray ionization (ESI) is a commonly used technique.

Instrumentation:

-

Mass Spectrometer with an ESI source

Procedure:

-

Prepare a dilute solution of the complex in a suitable solvent.

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the mass-to-charge ratios (m/z) of the observed ions to confirm the molecular formula of the complex.

Data Presentation

The following tables summarize typical quantitative data obtained from the spectroscopic characterization of this compound and related complexes.

Table 1: Key Infrared Spectral Data (cm⁻¹) for Sulfathiazole and its Silver Complex

| Functional Group | Sulfathiazole (Free Ligand) | This compound Complex | Interpretation of Shift |

| ν(N-H) of -SO₂NH- | ~3298 | Shifted or absent | Involvement of sulfonamide nitrogen in coordination |

| νₐₛ(SO₂) | ~1330 | Shifted to lower frequency | Coordination through sulfonamide group |

| νₛ(SO₂) | ~1150 | Shifted to lower frequency | Coordination through sulfonamide group |

| ν(C=N) of thiazole ring | ~1590 | Shifted | Involvement of thiazole nitrogen in coordination |

Note: The exact positions of the peaks can vary slightly depending on the experimental conditions.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Sulfathiazole (Free Ligand) | This compound Complex | Interpretation of Shift |

| -NH₂ | ~5.8 | Shifted | Change in electronic environment |

| Aromatic protons | ~6.6 - 7.5 | Shifted | Effect of coordination on the aromatic ring |

| -SO₂NH- | ~11.5 | Shifted or broadened | Deprotonation and coordination of the sulfonamide nitrogen |

Note: Chemical shifts are reported relative to TMS.

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | Sulfathiazole (Free Ligand) | This compound Complex | Interpretation of Shift |

| C-S of thiazole ring | ~168 | Shifted | Involvement of the thiazole ring in coordination |

| Aromatic carbons | ~113 - 152 | Shifted | Change in electron density upon complexation |

Note: The specific assignments of carbon signals require detailed 2D NMR experiments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound complexes.

References

The Antimicrobial Spectrum of Silver Sulfathiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of silver sulfathiazole (B1682510), a topical agent widely used in the prevention and treatment of infections, particularly in burn wounds. This document delves into its mechanism of action, quantitative antimicrobial activity, and the experimental protocols used for its evaluation.

Introduction

Silver sulfathiazole is a sulfonamide derivative that combines the antimicrobial properties of silver ions and sulfathiazole. This combination results in a broad-spectrum agent effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some species of fungi.[1][2][3][4] Its primary clinical application is in the management of second- and third-degree burns to prevent sepsis.[4] The synergistic action of its two components allows for a multifaceted attack on microbial cells, reducing the likelihood of resistance development.

Mechanism of Action

The antimicrobial activity of this compound is a result of the combined actions of its silver and sulfathiazole moieties.

The Role of Silver Ions

The silver component of the compound exerts a broad-spectrum antimicrobial effect.[5][6] Silver ions (Ag+) are slowly released from the this compound molecule and interact with multiple targets within the microbial cell.[7][8]

-

Cell Wall and Membrane Disruption: Silver ions bind to sulfur-containing proteins and phospholipids (B1166683) in the bacterial cell wall and membrane.[6][9] This interaction disrupts the cell envelope's integrity, leading to increased permeability and leakage of cellular contents.[7]

-

Enzyme Inactivation: Ag+ ions have a high affinity for sulfhydryl (-SH) groups in enzymes, leading to their inactivation. This disrupts critical metabolic pathways, including the respiratory chain.[10]

-

DNA and Ribosome Interaction: Silver ions can penetrate the cell and bind to DNA, interfering with its replication.[9][10] They can also bind to ribosomes, leading to the inhibition of protein synthesis.[6][7]

The Role of Sulfathiazole

Sulfathiazole belongs to the sulfonamide class of antibiotics and acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[9][11][12][13]

-

Folic Acid Synthesis Inhibition: Bacteria synthesize their own folic acid, an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and some amino acids.[12][13] The synthesis pathway involves the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid by DHPS.[9][11]

-

Competitive Inhibition: Sulfathiazole is a structural analog of PABA and competes with it for the active site of DHPS.[11][12] This binding prevents the synthesis of dihydropteroic acid, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth.[9][13]

Quantitative Antimicrobial Spectrum

The antimicrobial activity of this compound has been evaluated against a wide array of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data from various studies. It is important to note that MIC values can vary depending on the testing methodology and the specific strains used.[1]

Antibacterial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Bacteria

| Organism | Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 50 | 16 - 64 | - | - | [1] |

| Staphylococcus aureus (MRSA) | Gram-positive | 50 | 16 - 64 | - | 100 | [1][14] |

| Staphylococcus epidermidis | Gram-positive | - | 16 - 64 | - | - | [1] |

| Coagulase-negative staphylococci | Gram-positive | 50 | - | - | - | [14] |

| Enterococcus faecalis | Gram-positive | - | 16 - >64 | - | - | [1] |

| Pseudomonas aeruginosa | Gram-negative | 50 | 16 - 64 | - | - | [1][14] |

| Escherichia coli | Gram-negative | - | 16 - 64 | - | - | [1] |

| Klebsiella pneumoniae | Gram-negative | - | 16 - 64 | - | - | [1] |

| Enterobacter spp. | Gram-negative | - | 16 - 64 | - | - | [1] |

| Proteus mirabilis | Gram-negative | - | 16 - 64 | - | - | [1] |

| Acinetobacter spp. | Gram-negative | - | 16 - 64 | - | - | [1] |

| Anaerobic bacteria | Anaerobic | - | Broadly active | - | - | [15] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Dashes indicate data not available in the cited sources.

Table 2: Zone of Inhibition Diameters for this compound against Bacteria

| Organism | Type | Zone of Inhibition (mm) | Test Method | Reference(s) |

| Staphylococcus aureus | Gram-positive | 19.7 ± 1.6 | Agar (B569324) Well Diffusion | [14] |

| Staphylococcus aureus (MRSA) | Gram-positive | 16.9 ± 1.6 | Agar Well Diffusion | [14] |

| Coagulase-negative staphylococci | Gram-positive | 20.8 ± 2.1 | Agar Well Diffusion | [14] |

| Pseudomonas aeruginosa | Gram-negative | 15.3 ± 1.1 | Agar Well Diffusion | [14] |

| Streptococcus pyogenes | Gram-positive | 30.3 | Agar Well Diffusion | [16] |

| Klebsiella pneumoniae | Gram-negative | 11.67 | Agar Well Diffusion | [17] |

| Escherichia coli | Gram-negative | - | Agar Well Diffusion | [4] |

Antifungal Activity

This compound also exhibits activity against certain fungal pathogens, particularly yeasts and filamentous fungi.[4][18]

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Fungi

| Organism | Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | Yeast | - | 16 - 64 | - | - | [2] |

| Aspergillus spp. | Filamentous Fungi | 7 | ≤1 - >64 | 4 | 32 | |

| Fusarium spp. | Filamentous Fungi | 6 | ≤1 - >64 | 4 | 32 |

Table 4: Zone of Inhibition Diameters for this compound against Fungi

| Organism | Type | Zone of Inhibition (mm) | Test Method | Reference(s) |

| Candida albicans | Yeast | - | Agar Well Diffusion | [4][19] |

Experimental Protocols

The determination of the antimicrobial activity of this compound is typically performed using standardized methods such as broth microdilution and agar well diffusion. The following are detailed protocols based on established guidelines.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound powder

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Test microorganism

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 mixture of acetone (B3395972) and 10% ammonium (B1175870) hydroxide) at a concentration 100 times the highest desired final concentration.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations across the plate.

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:100 in sterile broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted inoculum, resulting in a final volume of 100 µL per well and a final inoculum concentration of approximately 7.5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

-

Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Agar Well Diffusion Method for Zone of Inhibition Determination

This method is particularly useful for assessing the antimicrobial activity of topical formulations like creams.

Materials:

-

This compound cream (1%)

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Test microorganism

-

Sterile swabs

-

Sterile cork borer or pipette tip (6-8 mm diameter)

-

Calipers or ruler

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.

-

Creation of Wells: Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells (6-8 mm in diameter) in the agar.

-

Application of this compound: Carefully fill each well with a precise amount of this compound cream (e.g., 100 mg).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition of microbial growth around each well in millimeters. The size of the zone is indicative of the antimicrobial activity.

Conclusion

This compound exhibits a broad antimicrobial spectrum, with demonstrated activity against a wide range of clinically relevant bacteria and fungi. Its dual mechanism of action, targeting multiple cellular processes, makes it a valuable agent in the prevention and treatment of topical infections, particularly in the context of burn wound care. The quantitative data and standardized protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antimicrobial compound. Further research into its activity against anaerobic bacteria and the development of standardized interpretive criteria for topical agents will continue to refine our understanding and application of this compound.

References

- 1. Silver sulphadiazine: a comprehensive in vitro reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wounds-uk.com [wounds-uk.com]

- 3. Silver Sulfadiazine: In Vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 14. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rationale for the use of silver sulfadiazine in the treatment of infected chronic skin wounds - Acta Vulnologica 2013 June;11(2):83-9 - Minerva Medica - Journals [minervamedica.it]

- 16. woundsinternational.com [woundsinternational.com]

- 17. heraldopenaccess.us [heraldopenaccess.us]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Stability of Silver Sulfathiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of silver sulfathiazole (B1682510), a compound of interest in pharmaceutical development due to its antimicrobial properties. Given the limited availability of specific thermal analysis data for silver sulfathiazole in publicly accessible literature, this guide utilizes data from its close structural analog, silver sulfadiazine (B1682646), as a primary reference for its thermal behavior. This approach provides valuable insights into the expected thermal characteristics of silver sulfonamide compounds. The guide details experimental protocols for key thermal analysis techniques and presents quantitative data in a structured format for clarity and comparative purposes.

Overview of Thermal Stability

Thermal analysis techniques are crucial in pharmaceutical sciences for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information regarding the melting point, decomposition temperature, and mass loss profile of a substance as a function of temperature. This data is essential for determining a drug's stability during manufacturing, storage, and formulation.

Experimental Protocols

The following sections describe standard experimental methodologies for the thermal analysis of silver sulfonamide compounds, based on established protocols for pharmaceutical analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over a specific temperature range. This technique is used to determine the thermal stability and decomposition profile of the material.

-

Instrumentation: A TGA Q50 TA instrument or equivalent is typically used.

-

Sample Preparation: Approximately 5 mg of the silver sulfonamide sample is weighed and placed into a platinum crucible.

-

Analysis Parameters:

-

Heating Rate: A linear heating rate of 10°C/min is applied.

-

Temperature Range: The analysis is conducted from ambient temperature (approximately 25°C) to 1000°C.

-

Atmosphere: The experiment is performed under a controlled atmosphere, typically nitrogen, to prevent oxidative decomposition.

-

-

Data Analysis: The resulting TGA thermogram plots the percentage of mass loss against temperature. The derivative of this curve, the Differential Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to identify the temperature of maximum decomposition (Tmax).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal events such as melting, crystallization, and decomposition.

-

Instrumentation: A DSC Q200 TA instrument or equivalent is commonly employed.

-

Sample Preparation: A small sample of the silver sulfonamide (approximately 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Analysis Parameters:

-

Heating Rate: A controlled heating rate of 10°C/min is used.

-

Temperature Range: The sample is heated from a sub-ambient temperature (e.g., 30°C) to a temperature beyond its melting and decomposition points (e.g., 350°C).

-

Atmosphere: A nitrogen purge is maintained to provide an inert environment.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks pointing downwards, while exothermic events, like decomposition, are represented by peaks pointing upwards. From these peaks, the melting temperature (Tm), enthalpy of fusion (ΔHfus), decomposition temperature (Td), and enthalpy of decomposition (ΔHdecomp) can be determined.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from the thermal analysis of silver sulfadiazine, which serves as a proxy for this compound.

Table 1: Differential Scanning Calorimetry (DSC) Data for Silver Sulfadiazine

| Parameter | Value | Unit | Description |

| Melting Point (Tm) | 261.85 | °C | The temperature at which the substance transitions from a solid to a liquid state.[1] |

| Latent Heat of Fusion (ΔHfusion) | 54.68 | J/g | The amount of energy required to melt the substance at its melting point.[1] |

| Decomposition Temperature (Td) | Exothermic Peak | °C | The temperature at which the substance begins to chemically degrade.[1] |

| Latent Heat of Decomposition (ΔHdecomp) | - | J/g | The heat released or absorbed during the decomposition process.[1] |

Table 2: Thermogravimetric Analysis (TGA) Data for Silver Sulfadiazine

| Parameter | Value | Unit | Description |

| Tmax (Maximum Decomposition Temperature) | 274.21 | °C | The temperature at which the maximum rate of mass loss occurs.[1] |

| Total Mass Loss | - | % | The total percentage of mass lost during heating to 1000°C.[1] |

| Residual Mass | - | % | The percentage of mass remaining at the end of the analysis.[1] |

Visualizations

The following diagrams illustrate the experimental workflow for the thermal analysis of this compound.

Experimental workflow for thermal stability analysis.

Discussion

The thermal analysis data for silver sulfadiazine indicates that the compound is thermally stable up to its melting point of approximately 262°C, after which it undergoes decomposition. The single peak in the DTG thermogram suggests a one-step decomposition process under the tested conditions.

It is important to note that the thermal behavior of sulfathiazole, the parent sulfonamide of the target compound, is known to be complex due to polymorphism. Different crystalline forms of sulfathiazole exhibit different melting points and thermal transitions. Consequently, the thermal properties of this compound may also be influenced by its crystalline form, and variations in synthesis or processing could lead to different thermal profiles.

Conclusion

This technical guide has provided a detailed overview of the thermal stability analysis of this compound, utilizing data from its close analog, silver sulfadiazine, due to the current lack of specific data for the target compound. The presented experimental protocols for TGA and DSC offer a robust framework for the characterization of silver sulfonamides. The quantitative data, summarized in the provided tables, serves as a valuable reference for researchers and drug development professionals. Further studies focusing specifically on the thermal analysis of different polymorphic forms of this compound are warranted to provide a more complete understanding of its solid-state properties.

References

The Solubility Profile of Silver Sulfathiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of silver sulfathiazole (B1682510), a topical antimicrobial agent. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of silver sulfathiazole in various solvents, outlines experimental protocols for solubility determination, and discusses the factors influencing its solubility.

Introduction

This compound is a silver salt of the sulfonamide antibiotic sulfathiazole. It is known for its broad-spectrum antimicrobial activity and is utilized in topical preparations for wound care, particularly in burn treatment. The efficacy of such topical agents is intrinsically linked to their solubility, which governs drug release, bioavailability at the site of action, and ultimately, its therapeutic effect. A thorough understanding of the solubility profile of this compound is therefore critical for formulation development, quality control, and the prediction of its clinical performance.

While specific quantitative solubility data for this compound across a wide range of solvents is not extensively available in publicly accessible literature, its solubility characteristics can be largely inferred from the known properties of its constituent components: the silver ion and sulfathiazole.

Inferred Solubility Profile of this compound

The solubility of this compound is generally low in most common solvents, a characteristic typical of many silver salts of organic compounds. A qualitative summary of its expected solubility is presented below.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Category | Solvent Example(s) | Expected Solubility | Rationale |

| Aqueous Solvents | Water | Very Low | Silver salts of weak acids often have limited aqueous solubility. Sulfathiazole itself is only slightly soluble in water. |

| Polar Protic Solvents | Methanol, Ethanol | Low to Very Low | While sulfathiazole has some solubility in alcohols, the silver salt form is expected to be significantly less soluble. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a powerful solvent capable of dissolving many poorly soluble organic and inorganic compounds. Some silver salts exhibit increased solubility in DMSO. |

| Nonpolar Solvents | Hexane, Toluene | Very Low / Insoluble | As an ionic salt, this compound is not expected to be soluble in nonpolar organic solvents. |

| Aqueous Solutions | Acidic Solutions (e.g., dilute nitric acid) | Increased Solubility | The sulfathiazole anion can be protonated in acidic conditions, shifting the equilibrium towards dissolution. |

| Aqueous Solutions | Alkaline Solutions (e.g., ammonia (B1221849), NaOH) | Increased Solubility | Sulfathiazole is known to be more soluble in alkaline solutions.[1] |

| Complexing Agents | Ammonia, Thiosulfate | High | Silver ions form soluble complexes with ligands such as ammonia and thiosulfate, which will significantly increase the solubility of this compound. |

It is important to note that the solubility of this compound can be significantly influenced by factors such as pH, temperature, and the presence of complexing agents.

Factors Influencing Solubility

pH

The pH of the solvent system is a critical determinant of this compound's solubility. In acidic solutions, the sulfathiazole anion acts as a base and can be protonated. This reaction removes the sulfathiazole anion from the solution, thereby shifting the dissolution equilibrium of this compound to the right, leading to an increase in solubility. Conversely, in alkaline solutions, the sulfonamide group of sulfathiazole can be deprotonated, which can also affect its solubility.

Temperature

For most solid solutes, solubility increases with temperature. It is expected that the solubility of this compound will also show a positive correlation with temperature, although the extent of this increase would need to be determined experimentally.

Complexation

The presence of ligands that can form stable, soluble complexes with the silver ion (Ag⁺) will dramatically enhance the solubility of this compound. For example, ammonia forms the soluble diamminesilver(I) complex, [Ag(NH₃)₂]⁺. This is a common method used to dissolve otherwise insoluble silver salts.

Experimental Protocols for Solubility Determination

While specific quantitative data is scarce, the following outlines a general experimental workflow for determining the solubility of this compound in a given solvent. This protocol is based on established methods for similar compounds.

Equilibrium Solubility Method

This is the most common method for determining the intrinsic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. A membrane filter of appropriate pore size (e.g., 0.22 µm) should be used to ensure no solid particles are present in the liquid phase.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique.

Analytical Techniques for Quantification

The choice of analytical method will depend on the solvent and the required sensitivity.

-

UV-Vis Spectrophotometry: Sulfathiazole has a characteristic UV absorbance that can be used for quantification. A calibration curve would first be prepared using standard solutions of known concentrations. This method is suitable for solvents that do not interfere with the UV absorbance of sulfathiazole.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and sensitivity. A suitable column and mobile phase would need to be developed to separate this compound from any potential degradation products or impurities. Detection can be achieved using a UV detector.

-

Atomic Absorption/Emission Spectroscopy (AAS/AES) or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques can be used to determine the concentration of silver in the saturated solution, which directly corresponds to the molar concentration of dissolved this compound.

-

Silver Ion-Selective Electrode (ISE): A silver ISE can be used to measure the activity of free silver ions in the solution, which can then be related to the concentration. This method has been successfully used for other silver sulfonamides.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Silver Sulfathiazole Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of silver sulfathiazole (B1682510) nanoparticles (AgSTZ NPs), a promising antimicrobial agent. The following sections outline various synthesis methodologies, quantitative data on nanoparticle characteristics, and the underlying antimicrobial mechanisms of action.

Synthesis Protocols

Several methods have been successfully employed for the synthesis of silver sulfathiazole nanoparticles. The choice of method can influence the nanoparticle's size, morphology, and stability. Below are detailed protocols for three common synthesis approaches.

Single-Step Chemical Reduction

This method involves the direct reduction of silver ions in the presence of sulfathiazole, which can also act as a reducing agent, and a stabilizing agent.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a 0.08 mM solution of sulfathiazole (SFT).

-

Prepare a 1.93 mM solution of silver nitrate (B79036) (AgNO₃).

-

Prepare a 0.40 mM solution of cetyltrimethylammonium bromide (CTAB) to act as a stabilizing agent.

-

-

Synthesis:

-

In a clean reaction vessel, mix the sulfathiazole solution and the silver nitrate solution.

-

Add the CTAB solution to the mixture under constant stirring.

-

The formation of orange-colored silver nanoparticle conjugates indicates a successful reaction. The reaction is typically carried out at room temperature.

-

-

Characterization:

-

Monitor the formation of AgSTZ NPs by taking aliquots at different time intervals and measuring their UV-Visible absorption spectra. A characteristic surface plasmon resonance (SPR) peak for silver nanoparticles is expected.

-

Characterize the size and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

-